2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
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Description
The compound “2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a thiophene ring, a pyrrolidine ring, and a benzimidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. Pyrrolidine is a five-membered ring with nitrogen . Thiophene is a five-membered ring with sulfur . Benzimidazole is a fused ring structure containing a benzene ring and an imidazole ring.Scientific Research Applications
Antiviral Agents
Compounds structurally related to benzimidazoles have been investigated for their potential as antiviral agents. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which share a structural framework with benzimidazoles, have been designed and tested as antirhinovirus agents. The construction of these compounds involves sophisticated synthetic routes, highlighting their potential in antiviral therapy (Hamdouchi et al., 1999).
Anticancer Agents
Another critical area of application is in anticancer research, where substituted benzimidazole derivatives have shown promise. A study involving the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents indicates the potential of benzimidazole derivatives in treating cancer. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility in developing new cancer therapies (Farah et al., 2011).
Antiulcer Agents
Research into the development of antiulcer drugs has also benefited from benzimidazole derivatives. Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized with potential antisecretory and cytoprotective properties, positioning them as promising candidates for antiulcer medication (Starrett et al., 1989).
Kinase Inhibition
In the realm of kinase inhibition, which is crucial for developing targeted cancer therapies, substituted imidazoles have been investigated for their ability to inhibit p38 MAP kinase, a protein involved in inflammatory processes and cancer. These studies offer insights into designing new therapeutic agents that target specific pathways implicated in disease progression (Koch et al., 2008).
Material Science
The synthesis and application of benzimidazole derivatives extend beyond pharmacology into material science, where their unique properties are explored for developing new materials and coatings. Their potential in corrosion inhibition, for example, has been demonstrated in studies focusing on the protection of metals against environmental degradation (Yadav et al., 2016).
Properties
IUPAC Name |
2-methyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-12-17-14-5-2-3-6-15(14)19(12)13-8-9-18(11-13)23(20,21)16-7-4-10-22-16/h2-7,10,13H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGWRVSLMYTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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